Physical properties of para-nonylphenol formaldehyde novolac resins
Physical properties of para-nonylphenol formaldehyde novolac resins
An In-Depth Technical Guide to the Physical Properties of Para-Nonylphenol Formaldehyde Novolac Resins
Introduction: Understanding the Molecular Architecture and Utility
Para-nonylphenol formaldehyde novolac resins are a significant class of synthetic polymers belonging to the broader family of phenolic resins.[1] These materials are thermoplastic prepolymers synthesized through the acid-catalyzed condensation reaction of para-nonylphenol with a substoichiometric amount of formaldehyde.[1][2] The use of an acidic catalyst and a molar excess of the phenol component is a defining characteristic of novolac synthesis, preventing the formation of a cross-linked network and resulting in a thermoplastic polymer that is solid at room temperature but softens upon heating.[1][2][3][4]
The defining feature of these resins is the long, aliphatic nonyl group attached to the para position of the phenolic ring. This structural element imparts unique solubility characteristics and flexibility compared to standard phenol-formaldehyde resins. Novolacs are not thermosetting on their own; they require the addition of a curing agent, most commonly hexamethylenetetramine (HMTA), which provides the necessary methylene bridges to form a rigid, three-dimensional thermoset network upon heating.[1][2] This two-step nature allows for excellent process control. Consequently, para-nonylphenol novolac resins are valued in applications requiring high thermal stability, chemical resistance, and specific adhesive properties, such as in rubber tackification, high-temperature resistant materials, and as curing agents for epoxy resins.[1][2][5][6]
Molecular and Structural Properties
The macroscopic physical properties of a polymer are a direct consequence of its underlying molecular structure. For para-nonylphenol formaldehyde novolac resins, key molecular characteristics such as molecular weight, degree of polymerization, and the arrangement of monomers dictate their performance.
Chemical Structure
The resin consists of para-nonylphenol units linked primarily by methylene bridges (-CH₂-), formed during the condensation reaction with formaldehyde.[1] The nonyl group, a nine-carbon alkyl chain, can be linear or branched, though branched isomers are most common in commercial production.[7] This bulky, hydrophobic group significantly influences the resin's solubility and compatibility with other polymers. The polymerization process results in a complex mixture of oligomers with varying chain lengths and branching.
Caption: Workflow for the synthesis of p-nonylphenol novolac resin.
Determination of Softening Point (Ring and Ball Method - ASTM E28)
This method is chosen for its simplicity and historical prevalence in the resin industry for determining the temperature at which a resin attains a specific viscosity under defined conditions.
Methodology:
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Sample Preparation: Melt the resin sample at a temperature just high enough to allow it to be poured. Pour the molten resin into two standard brass rings, avoiding air bubbles. Allow to cool and trim the excess resin flush with the ring surface.
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Apparatus Setup: Assemble the Ring and Ball apparatus. Place the rings in the designated holder and place a standard steel ball on the center of each resin disk.
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Heating Bath: Immerse the assembly in a liquid bath (e.g., glycerol) at a specified starting temperature.
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Heating and Measurement: Heat the bath at a controlled, constant rate (e.g., 5°C per minute).
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Endpoint: The softening point is the average temperature at which the resin disks soften and elongate, allowing the steel balls to fall a specified distance (typically 1 inch or 25.4 mm) and touch a base plate.
Caption: Workflow for Softening Point determination via Ring & Ball.
Determination of Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
DSC is a highly accurate and reproducible technique for measuring thermal transitions. It is chosen because it directly measures the change in heat capacity that occurs at the glass transition, providing a precise Tg value.
Methodology:
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Sample Preparation: Accurately weigh a small amount of the resin (typically 5-10 mg) into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Program the instrument to perform a heat-cool-heat cycle.
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First Heat: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above the expected Tg to erase the sample's prior thermal history.
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Cool: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the expected Tg.
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Second Heat: Heat the sample again at the same controlled rate as the first heat.
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-
Data Analysis: The glass transition is observed as a step-like change in the heat flow signal during the second heating scan. The Tg is typically determined as the midpoint of this transition.
Caption: Workflow for Glass Transition Temperature determination by DSC.
References
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Plastics Engineering Company. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link] [3]2. Mechanics of Advanced Composite Structures. (n.d.). Synthesis and Characterization Al2O3/Novolac/Fiberglass Nanocomposite: Modification of Thermal Stability and Thermal Insulation Properties. Retrieved from [Link] [8]3. Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link] [7]4. ResearchGate. (2009). Formaldehyde Resins from P-Nonylphenol and Resin Acids. Retrieved from [Link] [9]5. Google Patents. (n.d.). CN86108193A - High molecular weight soluble novolac resin and its preparation method. Retrieved from [10]6. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Novolac vs. Resole Phenol-Formaldehyde Resins: A Manufacturer's Guide. Retrieved from [Link] [2]7. ChemBK. (n.d.). Novolac. Retrieved from [Link] [4]8. Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link] [1]9. Polimery. (2003). p-Nonylphenol/o-cresol/cyclohexanone/formaldehyde resins as modifiers in pressure sensitive compositions. Retrieved from [Link] [11]10. ResearchGate. (1954). The melt‐viscosity of some phenol–formaldehyde novolak resins. Retrieved from [Link] [12]11. ResearchGate. (1993). Viscosity characteristics of some para‐nonylphenol formaldehyde novolac epoxy resins. Retrieved from [Link] [13]12. ACS Publications. (1972). Molecular Weight-Intrinsic Viscosity Relationships for Phenol-Formaldehyde Novolak Resins. Retrieved from [Link] [14]13. Orient Packagings Ltd. (n.d.). Phenolic Resins. Retrieved from [Link] [15]14. Wikipedia. (n.d.). Novolak. Retrieved from [Link] [5]15. ResearchGate. (n.d.). Molecular weight distribution of starting novolac resin. Retrieved from [Link] [16]16. ResearchGate. (2020). Glass transition temperature (T g ) of novolac epoxy and modified.... Retrieved from [Link] [17]17. Google Patents. (n.d.). WO2017007650A1 - Stable high glass transition temperature epoxy resin system for making composites. Retrieved from [18]18. Google Patents. (n.d.). WO2017153050A1 - Process for the preparation of novolac alkylphenol resins. Retrieved from [6]19. Globe Composites. (2023). Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance. Retrieved from [Link] [19]20. Tradeindia. (n.d.). Novolac Resin. Retrieved from [Link] [20]21. Iraqi Journal of Science. (2012). synthesis and chemical modificatinon of novolac via incorporation of silicon, phosphorous, boron. Retrieved from [Link] 22. ScienceDirect. (1984). Thermal degradation of p-nonylphenol formaldehyde epoxy resins. Retrieved from [Link] [21]23. ResearchGate. (2018). Synthesis and Characterization of Phenol Formaldehyde Novolac Resin Derived from Liquefied Mountain Pine Beetle Infested Lodgepole Pine Barks. Retrieved from [Link] [22]24. National Institutes of Health. (n.d.). Nonylphenol. Retrieved from [Link] [23]25. National Institutes of Health. (2019). Improved Synthetic Route of Incorporation of Nanosilicon Species into Phenol-Formaldehyde Resin.... Retrieved from [Link] [24]26. Lviv Polytechnic National University. (2016). EFFECT OF PHENOL-CRESOL-FORMALDEHYDE RESIN ON ADHESIVE AND PHYSICO-MECHANICAL PROPERTIES OF ROAD BITUMEN. Retrieved from [Link]
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